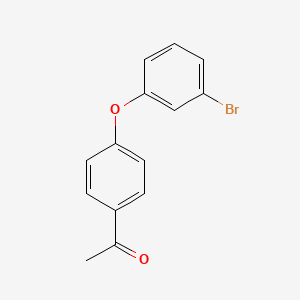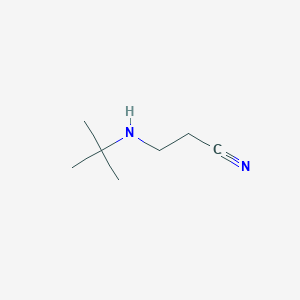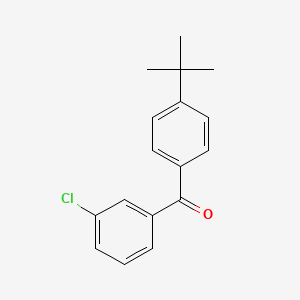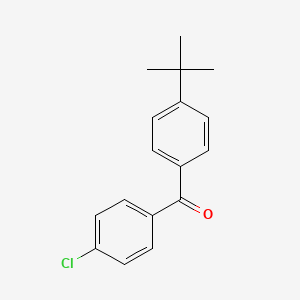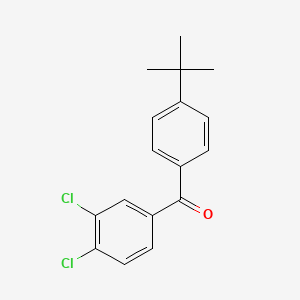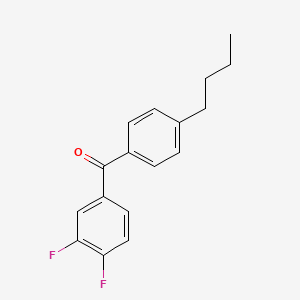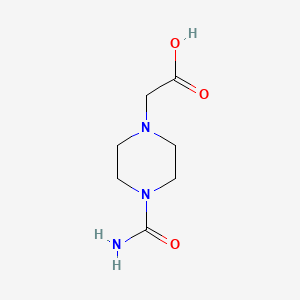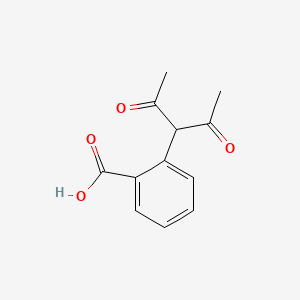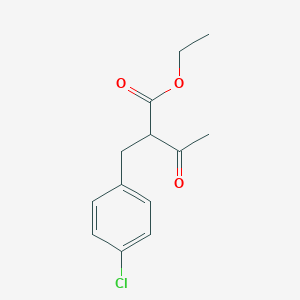
3,4-Dichloro-3',4'-difluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-3’,4’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O and a molecular weight of 287.09 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,4-Dichloro-3’,4’-difluorobenzophenone typically involves the chlorination and fluorination of benzophenone derivatives. One common method includes the reaction of 4-chlorobenzotrifluoride with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions . The reaction is monitored using gas chromatography to ensure the desired level of chlorination and fluorination is achieved. The product is then purified through washing, drying, and distillation processes .
Chemical Reactions Analysis
3,4-Dichloro-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as FeCl3.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-3’,4’-difluorobenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’,4’-difluorobenzophenone involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate enzyme activity, disrupt cellular processes, and affect signal transduction pathways .
Comparison with Similar Compounds
3,4-Dichloro-3’,4’-difluorobenzophenone can be compared with other similar compounds such as:
4,4’-Difluorobenzophenone: This compound lacks the chlorine atoms present in 3,4-Dichloro-3’,4’-difluorobenzophenone, resulting in different chemical reactivity and applications.
3,4-Dichlorobenzotrifluoride: This compound has a similar structure but contains a trifluoromethyl group instead of the difluorobenzophenone moiety, leading to distinct properties and uses.
The unique combination of chlorine and fluorine atoms in 3,4-Dichloro-3’,4’-difluorobenzophenone makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2O/c14-9-3-1-7(5-10(9)15)13(18)8-2-4-11(16)12(17)6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJWUFQWYPSNRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374163 |
Source


|
| Record name | 3,4-Dichloro-3',4'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-31-0 |
Source


|
| Record name | (3,4-Dichlorophenyl)(3,4-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-3',4'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
